1-Formyl-4-(4-fluorophenyl)thiosemicarbazide
Description
Overview of Thiosemicarbazide Chemistry
Thiosemicarbazide chemistry represents a fundamental area of organic synthesis, with the parent compound thiosemicarbazide serving as a versatile building block for numerous derivatives. The basic thiosemicarbazide structure contains the functional group -CO-NH-NHCS-NH-, which provides multiple reactive sites for chemical modification and derivatization. The chemical behavior of thiosemicarbazide exhibits superior chemical adaptability compared to its corresponding semicarbazide analogue, primarily due to the enhanced reactivity of the thione group relative to the ketone functionality.
The structural framework of thiosemicarbazides allows for extensive substitution patterns, creating diverse molecular architectures with varying properties. According to crystallographic studies, the core structure maintains a nearly planar configuration, with the CSN3 framework and adjacent hydrogen atoms exhibiting planarity that can be explained through electron delocalization models. This structural organization provides the foundation for understanding how modifications, such as the introduction of formyl and fluorophenyl groups, influence the overall molecular behavior.
Thiosemicarbazides serve as precursors to thiosemicarbazones through condensation reactions with aldehydes and ketones, expanding their utility in synthetic chemistry. The compounds demonstrate remarkable versatility as ligands for transition metals due to their donor groups including nitrogen, oxygen, and sulfur atoms. This coordination chemistry capability has established thiosemicarbazides as important intermediates in the development of metal complexes with diverse applications.
The synthesis of thiosemicarbazide derivatives can be accomplished through several methodological approaches. The general synthetic strategy involves nucleophilic additions of amines or carbohydrazides to isothiocyanates or carbon disulfide. Alternative synthetic routes include the reaction of carbohydrazides with ammonium thiocyanate in acetone, which provides access to 1-acylthiosemicarbazides under thermal conditions.
Historical Development of Fluorinated Thiosemicarbazides
The development of fluorinated thiosemicarbazides emerged from the broader recognition that fluorine incorporation in organic molecules produces marked effects on physical and chemical properties. Studies focusing on thiosemicarbazones date back to the beginning of the last century, with the first pharmaceutical applications reported in the 1950s for treating leprosy and tuberculosis. However, the specific investigation of fluorine-containing thiosemicarbazones represents a relatively recent development in the field.
The introduction of fluorine atoms into thiosemicarbazide structures has been recognized as a strategic modification that often results in enhanced therapeutic activity compared to non-fluorinated analogues. Research has demonstrated that fluorine substitution can significantly improve the pharmacokinetic and physicochemical properties of molecules, including enhanced metabolic stability through resistance to enzymatic degradation and improved lipophilicity for enhanced cellular membrane penetration.
The systematic exploration of fluorinated thiosemicarbazides has revealed that the position and nature of fluorine substitution critically influence biological activity. Studies have shown that compounds containing fluorine atoms at specific positions, such as the 4-position of phenyl rings, demonstrate distinct activity profiles compared to other substitution patterns. The development of 1-Formyl-4-(4-fluorophenyl)thiosemicarbazide represents an advanced example of this strategic fluorine incorporation.
Recent advances in synthetic methodologies have enabled more efficient preparation of fluorinated thiosemicarbazide derivatives. The synthesis typically involves the reaction of 4-fluorophenyl isothiocyanate with hydrazine hydrate under controlled conditions. These synthetic developments have facilitated the exploration of structure-activity relationships and the optimization of fluorinated thiosemicarbazide properties.
Significance in Organic and Biochemical Research
The significance of 1-Formyl-4-(4-fluorophenyl)thiosemicarbazide in organic and biochemical research stems from its unique structural features and the resulting properties that make it valuable for diverse research applications. The compound belongs to a class of molecules that have garnered considerable interest due to their potential biological activities and applications in medicinal chemistry research.
Thiosemicarbazide derivatives, including fluorinated variants, demonstrate broad spectrum biological activity that encompasses antimicrobial, antiviral, and anticancer properties. The introduction of fluorine atoms enhances lipophilicity and metabolic stability, characteristics that are particularly valuable in drug development processes. These enhancements make fluorinated thiosemicarbazides attractive candidates for pharmaceutical research and development.
The compound serves as an important intermediate for the synthesis of heterocyclic compounds and bioactive materials. Thiosemicarbazides are extensively used in medicinal chemistry due to their versatility as synthetic precursors and their intrinsic biological activities. The imine bond present in these compounds proves useful in organic synthesis, particularly for the preparation of heterocycles and non-natural beta-aminoacids.
Research has demonstrated that thiosemicarbazide derivatives can effectively form metal complexes with various transition metals, expanding their utility in coordination chemistry and materials science. The donor groups present in these molecules, including nitrogen, oxygen, and sulfur atoms, provide multiple coordination sites for metal binding. This property has led to applications in areas such as catalysis, sensing, and materials development.
The synthetic accessibility of 1-Formyl-4-(4-fluorophenyl)thiosemicarbazide through established methodologies has facilitated its incorporation into research programs focused on structure-activity relationship studies. The compound's structural features allow for systematic modifications that can provide insights into the relationships between molecular structure and biological activity.
Position within the Chemical Taxonomy
1-Formyl-4-(4-fluorophenyl)thiosemicarbazide occupies a specific position within the chemical taxonomy that reflects its structural complexity and functional group organization. The compound belongs to the broader class of organic compounds known as thiosemicarbazides, which are characterized by the presence of a thiosemicarbazide functional group.
According to chemical classification systems, thiosemicarbazides belong to the class of organic compounds known as thiosemicarbazides, which contain derivatives of thiosemicarbazide with the general structure R1N(R2)N(R3)C(=S)N(R4)R5 where the carbonyl group has been replaced with a thiocarbonyl group. This classification places the compound within the kingdom of organic compounds, specifically in the super class of organic nitrogen compounds and the class of organonitrogen compounds.
The molecular framework of 1-Formyl-4-(4-fluorophenyl)thiosemicarbazide can be categorized as an aromatic heterocyclic compound due to the presence of the fluorinated phenyl ring and the heteroatom-containing thiosemicarbazide moiety. The compound's molecular formula C8H8FN3OS reflects the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms, indicating its classification as a multielement organic compound.
The taxonomic position of this compound also reflects its derivation from simpler thiosemicarbazide precursors through chemical modification. The parent thiosemicarbazide structure has been modified through the introduction of both a formyl group and a 4-fluorophenyl substituent, creating a more complex molecular architecture with enhanced properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H8FN3OS |
| Molecular Weight | 213.23486 g/mol |
| CAS Registry Number | 457609-53-9 |
| MDL Number | MFCD06189225 |
| Chemical Class | Thiosemicarbazide Derivative |
| Functional Groups | Formyl, Fluorophenyl, Thiosemicarbazide |
Properties
IUPAC Name |
N-[(4-fluorophenyl)carbamothioylamino]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3OS/c9-6-1-3-7(4-2-6)11-8(14)12-10-5-13/h1-5H,(H,10,13)(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAKBGAXQVERMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme:
- Reactants: 4-fluorophenyl isothiocyanate + hydrazine hydrate
- Solvent: Hot ethanol
- Conditions: Reflux
- Product: 1-Formyl-4-(4-fluorophenyl)thiosemicarbazide
Mechanism Overview:
- Hydrazine hydrate attacks the electrophilic carbon in the isothiocyanate group.
- This nucleophilic attack leads to the formation of the thiosemicarbazide derivative.
- Reaction conditions such as temperature and time are carefully controlled to maximize yield and minimize by-products.
Research Findings:
- This method yields the target compound with good efficiency and purity.
- The reaction benefits from the polar protic solvent ethanol, which facilitates the nucleophilic substitution.
- Reflux conditions ensure complete conversion of starting materials.
Reaction Conditions and Optimization
The temperature, reaction time, and solvent choice critically influence the yield and purity of 1-Formyl-4-(4-fluorophenyl)thiosemicarbazide.
| Parameter | Typical Conditions | Effect on Product |
|---|---|---|
| Temperature | Reflux (~78 °C in ethanol) | Ensures complete reaction, improves yield |
| Reaction Time | 4–6 hours | Sufficient for full conversion |
| Solvent | Ethanol (hot) | Polar protic solvent aids nucleophilic attack |
| Molar Ratio | 1:1 or slight excess hydrazine hydrate | Drives reaction to completion |
Adjustments in these parameters can lead to improved purity and yield, with longer reaction times and controlled temperature preventing decomposition or side reactions.
Purification and Characterization
After synthesis, the compound is typically isolated by filtration or crystallization from the reaction mixture. Purity is confirmed by spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the molecular structure and connectivity.
- Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the thiosemicarbazide moiety.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
These analytical techniques ensure the compound meets the required standards for further biological or chemical studies.
Alternative Synthetic Insights
While the direct reaction of 4-fluorophenyl isothiocyanate with hydrazine hydrate is the primary method, literature on related thiosemicarbazide derivatives suggests potential alternative routes, such as:
- Condensation of formyl derivatives with thiosemicarbazide analogs.
- Metal-catalyzed modifications to improve selectivity or yield.
- Use of different solvents or microwave-assisted synthesis to reduce reaction time.
However, these alternative methods require further investigation specific to 1-Formyl-4-(4-fluorophenyl)thiosemicarbazide.
Summary Table of Preparation Method
| Step | Description | Notes |
|---|---|---|
| Starting materials | 4-fluorophenyl isothiocyanate, hydrazine hydrate | Commercially available reagents |
| Solvent | Hot ethanol | Polar protic solvent |
| Reaction conditions | Reflux for 4–6 hours | Optimal for yield and purity |
| Product isolation | Filtration/crystallization | Removes impurities |
| Characterization | NMR, IR, MS | Confirms structure and purity |
Research Context and Applications
The preparation of 1-Formyl-4-(4-fluorophenyl)thiosemicarbazide is foundational for exploring its biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making the compound a valuable candidate in drug development pipelines.
Studies on related thiosemicarbazones (e.g., isatin-β-thiosemicarbazones) have demonstrated selective activity against multidrug-resistant cancer cells, highlighting the importance of precise synthetic methods to produce high-purity compounds for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
1-Formyl-4-(4-fluorophenyl)thiosemicarbazide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The compound’s thiosemicarbazide moiety is reactive towards nucleophiles, allowing for substitution reactions at specific positions on the molecule.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
Nucleophilic Substitution: Substituted thiosemicarbazides with various functional groups depending on the nucleophile used.
Oxidation: Oxidized derivatives, including sulfoxides and sulfones.
Reduction: Reduced amine derivatives.
Scientific Research Applications
Anti-Cancer Activity
Thiosemicarbazones, including derivatives like 1-Formyl-4-(4-fluorophenyl)thiosemicarbazide, have shown significant anti-cancer properties. Studies indicate that these compounds can inhibit tumor growth through various mechanisms:
- Mechanism : They often act as metal chelators, forming complexes that induce reactive oxygen species (ROS), leading to apoptosis in cancer cells .
- Case Studies : For instance, certain thiosemicarbazones demonstrated IC50 values ranging from 3.36 to 21.35 μM against various human tumor cell lines, indicating potent anti-proliferative effects .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Research has shown that thiosemicarbazones can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 62.5 µg/mL .
- Antifungal and Antiviral Properties : Some derivatives have also been evaluated for their antifungal and antiviral activities, showcasing a broad spectrum of efficacy against different microbial strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiosemicarbazones:
- Functional Groups : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring significantly enhances biological activity by increasing lipophilicity and altering molecular interactions .
- Hybridization Approaches : Molecular hybridization techniques are being explored to combine effective moieties from different compounds to create more potent derivatives .
Potential Applications in Drug Development
Given their diverse biological activities, thiosemicarbazones are being investigated for various therapeutic applications:
- Cancer Therapy : As potential candidates for novel anti-cancer drugs due to their ability to target multiple pathways involved in tumor growth.
- Infectious Diseases : Their antimicrobial properties make them suitable for developing new antibiotics or antifungal agents.
- Enzyme Inhibition : Some thiosemicarbazones have been identified as effective inhibitors of enzymes like tyrosinase, which is relevant in cosmetic applications for skin whitening agents .
Data Tables
Mechanism of Action
The mechanism of action of 1-Formyl-4-(4-fluorophenyl)thiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase IX, which plays a role in cancer cell proliferation . Additionally, it can induce apoptosis in cancer cells by modulating the expression of proteins involved in the apoptotic pathway, such as Bax and Bcl-2 .
Comparison with Similar Compounds
Key Observations :
- Fluorine Position : Para-fluorophenyl derivatives (e.g., PK5, compound 3) often show enhanced biological activity compared to ortho/meta isomers due to improved electronic effects (e.g., electron-withdrawing -F stabilizes charge distribution) .
- Acyl vs. Aryl Groups : Acylated derivatives (e.g., PK5) exhibit stronger anticancer activity, while aryl-substituted analogs (e.g., S6) are precursors for heterocycles like thiadiazoles .
Comparison of Yields :
Physicochemical Data
Thermal Stability : Malonyl/succinyl-bis(4-phenylthiosemicarbazide) complexes decompose above 250°C, indicating robustness for material science applications .
Biological Activity
1-Formyl-4-(4-fluorophenyl)thiosemicarbazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic applications.
Overview of Thiosemicarbazides
Thiosemicarbazides are a class of compounds known for their broad spectrum of biological activities. The presence of different substituents, such as the fluorine atom in 1-Formyl-4-(4-fluorophenyl)thiosemicarbazide, can significantly influence their pharmacological properties. The fluorine atom enhances lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable candidate for drug development.
Target Pathways
The biological activity of 1-Formyl-4-(4-fluorophenyl)thiosemicarbazide is mediated through several biochemical pathways:
- Anticancer Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various human tumor cell lines. For instance, it has demonstrated an IC50 value ranging from 3.36 to 21.35 μM in different cancer cell lines, indicating its potential as an effective anticancer agent .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against Gram-positive bacteria, showing promising results with minimal inhibitory concentrations (MICs) that suggest effectiveness against certain strains .
- Anti-inflammatory Effects : The thiosemicarbazide derivatives are also being investigated for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies and Experimental Results
- Antiproliferative Activity : In comparative studies, 1-Formyl-4-(4-fluorophenyl)thiosemicarbazide exhibited greater cytotoxicity than traditional chemotherapeutics like 5-fluorouracil (5-FU). It was found to be about twice as cytotoxic against the M14 cell line (SI = 1.82), highlighting its potential as a safer alternative in cancer therapy .
- Antimicrobial Efficacy : Research indicated that the compound showed activity against Staphylococcus aureus, with MIC values ranging from 62.5 to 1000 µg/mL. However, it was ineffective against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae at tested concentrations .
- Metabolic Stability : The compound's stability under laboratory conditions was assessed, revealing that it remains stable but may degrade under extreme conditions such as high temperatures or pH levels.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-Formyl-4-(4-fluorophenyl)thiosemicarbazide, it is essential to compare it with structurally similar compounds:
| Compound Name | Unique Feature | Anticancer Activity (IC50 μM) | Antimicrobial Activity |
|---|---|---|---|
| 1-Formyl-4-(4-fluorophenyl)thiosemicarbazide | Fluorine atom | 3.36 - 21.35 | Effective against Gram-positive bacteria |
| 4-(4-Methoxyphenyl)thiosemicarbazide | Methoxy group | >40 | Limited activity |
| 4-(4-Bromophenyl)thiosemicarbazide | Bromine atom | >582 | Ineffective |
This table illustrates that the presence of the fluorine atom significantly enhances both the anticancer and antimicrobial activities compared to other derivatives.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
